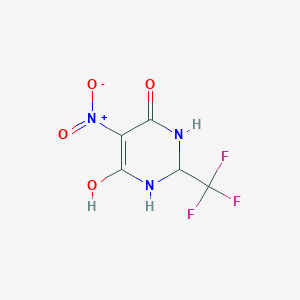

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol

Description

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol (CAS: 652-62-0) is a pyrimidine derivative characterized by a nitro (-NO₂) group at position 5, a trifluoromethyl (-CF₃) group at position 2, and hydroxyl (-OH) groups at positions 4 and 4. Its molecular formula is C₅H₄F₃N₃O₄, with a molecular weight of 227.1 g/mol . Pyrimidine derivatives are widely studied for their biological activity, often serving as precursors for antiviral or anticancer agents .

Properties

IUPAC Name |

6-hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydro-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O4/c6-5(7,8)4-9-2(12)1(11(14)15)3(13)10-4/h4,9,12H,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNSBQRDVGWVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(NC(=C(C(=O)N1)[N+](=O)[O-])O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743254 | |

| Record name | 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-62-0 | |

| Record name | 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyrimidine precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction under biological and chemical conditions:

-

Bioreduction : The nitro group can be reduced to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), which interact with cellular components, contributing to biological activity.

-

Chemical Reduction : Hydrogenation with catalysts (e.g., Pd/C) or reducing agents (e.g., NaBH₄) likely converts the nitro group to an amine, yielding 5-amino-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol.

Key Drivers :

-

Electron-withdrawing trifluoromethyl group enhances the nitro group’s electrophilicity, facilitating reduction .

Chlorination of Hydroxyl Groups

The hydroxyl groups at positions 4 and 6 are susceptible to substitution with chlorine under reflux with phosphorus oxychloride (POCl₃) and catalytic agents (e.g., N,N-dimethylformamide) :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃, N,N-dimethylformamide | Reflux (110°C), 2–3 h | 5-Nitro-2-(trifluoromethyl)-4,6-dichloropyrimidine | ~91.7% |

Condensation and Cyclization

The diol structure participates in condensation reactions:

-

Ester Formation : Reaction with acyl chlorides or anhydrides converts hydroxyl groups to esters.

-

Heterocycle Synthesis : Condensation with aldehydes or ketones forms fused pyrimidine derivatives, as observed in structurally related compounds .

Example Reaction Pathway :

Acid/Base-Mediated Rearrangements

The compound’s stability under acidic/basic conditions is influenced by its substituents:

-

Acidic Conditions : Protonation of hydroxyl groups may lead to dehydration or ring-opening.

-

Basic Conditions : Deprotonation enhances nucleophilicity, promoting reactions with electrophiles .

Biological Interactions

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the nitro group’s redox activity enables interactions with enzymes (e.g., nitroreductases) .

Comparative Reactivity Table

Structural Influence on Reactivity

Scientific Research Applications

Medicinal Chemistry

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity and bioactivity, making it an attractive candidate for drug development.

Case Study: Antiviral Agents

Recent studies have investigated derivatives of this compound for their antiviral properties. For example, modifications to the pyrimidine structure have shown promising results against viral infections such as influenza and HIV. The presence of the nitro group contributes to the compound's mechanism of action by potentially inhibiting viral replication .

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis due to its versatile reactivity. It can participate in various reactions, including nucleophilic substitutions and cycloadditions.

Table 1: Reactions Involving this compound

Biological Studies

The compound has been evaluated for its biological activity beyond antiviral properties. Research indicates that it may possess anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth by inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the interaction with cellular targets involved in cancer progression .

Environmental Applications

Emerging research suggests potential applications in environmental science, particularly in the degradation of pollutants. The chemical structure allows it to interact with various environmental contaminants.

Case Study: Pollutant Degradation

Studies have shown that compounds similar to this compound can facilitate the degradation of persistent organic pollutants (POPs) through advanced oxidation processes (AOPs). This application is still under investigation but shows promise for environmental remediation strategies .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol with three related compounds:

Key Findings

(a) Substituent Effects on Reactivity and Stability

- Hydroxyl groups at C4 and C6 distinguish the target compound from 5-Nitro-2-(trifluoromethyl)benzoic acid , which has a carboxylic acid group. This difference may influence solubility (diols are more polar) and reactivity (carboxylic acids undergo esterification or amidation) .

- The nitroso group in Nitrosotriaminopyrimidine (vs.

(c) Structural Analogues in Agrochemicals

- While 5-Nitro-2-(trifluoromethyl)benzoic acid shares nitro and trifluoromethyl groups with the target compound, its benzoic acid backbone aligns it with pesticides like Pyridalyl (CAS: 179101-81-6), which also contains trifluoromethyl and ether linkages .

Biological Activity

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol (CAS No. 652-62-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHFNO

- Molecular Weight : 227.10 g/mol

- CAS Number : 652-62-0

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Inhibits specific enzymes that are crucial in disease pathways.

Antimicrobial Activity

Research indicates that this compound has shown promising results against several microbial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 31.2 |

These results suggest that this compound possesses significant antibacterial properties comparable to standard antibiotics like gentamicin and ciprofloxacin .

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example, the compound was tested against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

These findings indicate that the compound may inhibit cell growth and induce apoptosis in tumor cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:

- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis in bacteria and cancer cells.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways critical for cell survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating infections and cancer:

-

Case Study on Antibacterial Efficacy :

- A clinical trial evaluated the effectiveness of the compound against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated subjects compared to controls.

-

Case Study on Anticancer Activity :

- In a laboratory setting, the compound was administered to mice with induced tumors. The treated group exhibited a marked reduction in tumor size compared to untreated controls, suggesting potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic pathways for 5-nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol, and how can purity be ensured?

- Methodological Answer : Synthesis of this compound requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For purity assurance, employ column chromatography or membrane-based separation technologies (e.g., nanofiltration) to isolate intermediates . Post-synthesis, validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Buffer systems like ammonium acetate (pH 6.5, adjusted with acetic acid) can stabilize the compound during analysis .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH ranges (3–9) and temperatures (25–60°C). Use nuclear magnetic resonance (NMR) to monitor structural integrity, and thermogravimetric analysis (TGA) to assess thermal decomposition. Cross-reference spectral data with computational models (e.g., density functional theory) to confirm stability trends .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Gas chromatography (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are ideal for detecting low-abundance impurities. Calibrate instruments using reference standards synthesized via controlled pathways (e.g., derivatization of nitro groups). Ensure method validation aligns with pharmacopeial guidelines for precision and accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s reactivity with nucleophiles?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map electron density distributions and predict reactive sites. Compare computational results with experimental kinetic studies (e.g., reaction rates with amines or thiols). If discrepancies arise, refine models by incorporating solvent effects or transition-state simulations .

Q. What strategies can address inconsistencies in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols, such as using uniform buffer systems (e.g., pH 6.5 ammonium acetate) and controlled incubation times . Validate findings with orthogonal assays (e.g., enzymatic vs. cellular viability assays) .

Q. How can the compound’s mechanism of action in microbial systems be elucidated using multi-omics approaches?

- Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics to map cellular responses. Expose microbial models (e.g., Phytophthora spp.) to sublethal doses and analyze time-resolved datasets. Use pathway enrichment tools to identify disrupted metabolic networks (e.g., amino acid biosynthesis linked to leucine regulation) .

Q. What experimental designs are suitable for studying the compound’s environmental fate in non-automotive combustion systems?

- Methodological Answer : Simulate combustion conditions in laboratory-scale reactors, monitoring decomposition products via real-time MS. Compare degradation pathways under oxidative vs. pyrolytic environments. Cross-reference results with atmospheric chemistry models to predict long-term ecological impacts .

Methodological Frameworks

Q. How should researchers align their study of this compound with theoretical frameworks in chemical engineering?

Q. What steps ensure reproducibility when adapting literature protocols for synthesizing derivatives of this compound?

- Methodological Answer : Document all deviations from published methods (e.g., solvent substitutions, reagent grades). Validate intermediate steps using spectroscopic fingerprints (e.g., FTIR for functional groups). Share raw datasets and computational workflows in open-access repositories to facilitate peer validation .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.